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Compound of Interest

Compound Name: Tris(2-cyanoethyl)amine

Cat. No.: B1293739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tris(2-cyanoethyl)amine is a trivalent nitrogen compound characterized by three cyanoethyl

groups attached to a central nitrogen atom. Its unique chemical structure makes it a versatile

building block in organic synthesis, particularly in the preparation of more complex tertiary

amines and as a ligand in coordination chemistry.[1] The purity and characterization of Tris(2-
cyanoethyl)amine are critical for its application in research and development, especially in the

pharmaceutical industry, where it may be used as a starting material or intermediate. This

document provides detailed analytical techniques and protocols for the comprehensive

characterization of Tris(2-cyanoethyl)amine products, ensuring their identity, purity, and

quality.

Analytical Techniques
A multi-faceted analytical approach is essential for the complete characterization of Tris(2-
cyanoethyl)amine. The following techniques provide orthogonal information regarding the

structure, purity, and impurity profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information

and is a powerful tool for quantitative analysis (qNMR) to determine purity.
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High-Performance Liquid Chromatography with Evaporative Light Scattering Detection

(HPLC-ELSD): A robust method for the separation and quantification of Tris(2-
cyanoethyl)amine and its non-UV active impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for the identification of functional

groups present in the molecule, confirming its identity.

Mass Spectrometry (MS): Determines the molecular weight and provides information on the

fragmentation pattern for structural confirmation.

Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR)
Spectroscopy for Purity Assessment
Objective: To determine the absolute purity of Tris(2-cyanoethyl)amine using an internal

standard.

Materials:

Tris(2-cyanoethyl)amine sample

Internal Standard (e.g., Maleic Anhydride, 1,4-Bis(trimethylsilyl)benzene) of certified high

purity (≥99.5%)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR spectrometer (400 MHz or higher)

Analytical balance

Protocol:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the Tris(2-cyanoethyl)amine sample into a

clean, dry vial.
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Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

Record the exact weights.

Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:

Pulse Angle: 30-90°

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of

interest (typically 30-60 seconds for quantitative accuracy).

Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the

peaks of interest.

Data Processing and Analysis:

Apply appropriate phasing and baseline correction to the spectrum.

Integrate a well-resolved, non-overlapping peak of Tris(2-cyanoethyl)amine (e.g., the

triplet corresponding to the CH₂ groups adjacent to the nitrogen) and a singlet from the

internal standard.

Calculate the purity of the Tris(2-cyanoethyl)amine sample using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS /

m_sample) * P_IS Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1293739?utm_src=pdf-body
https://www.benchchem.com/product/b1293739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


P = Purity of the internal standard

sample = Tris(2-cyanoethyl)amine

IS = Internal Standard

HPLC-ELSD for Purity and Impurity Profiling
Objective: To separate and quantify Tris(2-cyanoethyl)amine and its potential impurities.

Since Tris(2-cyanoethyl)amine lacks a strong UV chromophore, an Evaporative Light

Scattering Detector (ELSD) is employed.

Materials:

Tris(2-cyanoethyl)amine sample

HPLC grade acetonitrile and water

HPLC grade formic acid or trifluoroacetic acid (TFA)

HPLC system with an ELSD detector

A suitable HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Protocol:

Sample and Mobile Phase Preparation:

Prepare a stock solution of Tris(2-cyanoethyl)amine in the mobile phase at a

concentration of approximately 1 mg/mL.

Prepare a series of calibration standards by diluting the stock solution.

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

HPLC-ELSD Conditions:
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Column: C18, 5 µm, 4.6 x 250 mm

Mobile Phase: A gradient elution is recommended to separate potential impurities with

different polarities. For example:

0-5 min: 95% A, 5% B

5-20 min: Gradient to 50% A, 50% B

20-25 min: Hold at 50% A, 50% B

25-30 min: Return to initial conditions

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

ELSD Settings:

Nebulizer Temperature: 30-40 °C

Evaporator Temperature: 40-50 °C

Gas Flow Rate (Nitrogen): 1.5-2.5 L/min

Data Analysis:

Identify the peak corresponding to Tris(2-cyanoethyl)amine based on its retention time

from the standard injection.

Quantify the purity by the area percentage method.

Identify and quantify any impurity peaks. Potential impurities from the cyanoethylation of

ammonia include the mono- and di-cyanoethylated amines.
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Fourier-Transform Infrared (FT-IR) Spectroscopy for
Identity Confirmation
Objective: To confirm the presence of key functional groups in Tris(2-cyanoethyl)amine.

Protocol:

Sample Preparation:

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be

used. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it

into a thin pellet.

FT-IR Analysis:

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands.

Expected Characteristic Peaks:

C≡N stretch: A sharp, medium-intensity band around 2250-2240 cm⁻¹.

C-H stretch (sp³): Bands in the region of 3000-2850 cm⁻¹.

C-N stretch: A band in the fingerprint region, typically around 1150-1020 cm⁻¹.

As a tertiary amine, there should be an absence of N-H stretching bands in the 3500-3300

cm⁻¹ region.[2]

Mass Spectrometry (MS) for Molecular Weight
Determination
Objective: To confirm the molecular weight of Tris(2-cyanoethyl)amine.

Protocol:

Sample Preparation:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Mass Spectrometry Analysis:

Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

Acquire the mass spectrum in positive ion mode.

Data Analysis:

Identify the molecular ion peak [M+H]⁺. For Tris(2-cyanoethyl)amine (C₉H₁₂N₄, MW =

176.22), the expected [M+H]⁺ peak would be at m/z 177.23.

Analyze the fragmentation pattern. For aliphatic amines, alpha-cleavage is a dominant

fragmentation pathway.[3]

Data Presentation
Quantitative Data Summary

Analytical
Technique

Parameter Specification Illustrative Result

qNMR Purity ≥ 99.0% 99.6%

Known Impurity 1 ≤ 0.2% 0.15%

Known Impurity 2 ≤ 0.2% Not Detected

HPLC-ELSD Purity (Area %) ≥ 99.0% 99.7%

Individual Impurity ≤ 0.2% 0.18%

Total Impurities ≤ 0.5% 0.3%

Mass Spec. [M+H]⁺ 177.23 ± 0.1 177.23
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Caption: Experimental workflow for the characterization of Tris(2-cyanoethyl)amine.
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Caption: Logical relationships between analytical techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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